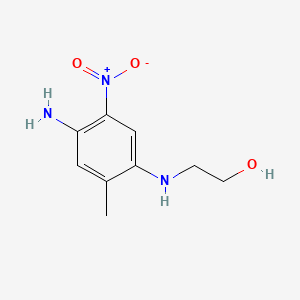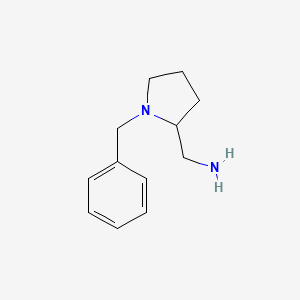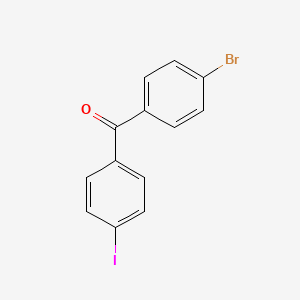
4'-Bromo-4-iodobenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Bromo-4-iodobenzophenone is a chemical compound with the molecular formula C13H8BrIO and a molecular weight of 387.01 g/mol . It belongs to the family of benzophenones and is characterized by the presence of both bromine and iodine atoms attached to the benzene rings . This compound is typically found as a yellow crystalline powder and is used in various fields such as medical research, environmental research, and industrial research.
Mechanism of Action
Target of Action
Benzophenones, the family of compounds to which it belongs, are known to interact with various biological targets, including proteins and enzymes, depending on their specific substitutions .
Mode of Action
Benzophenones are known for their phosphorescence, which has been studied at length at reduced temperature . The bromo and iodo substitutions may influence the compound’s photophysical properties, potentially affecting its interactions with its targets.
Biochemical Pathways
Benzophenones are often involved in photochemical reactions, and their substitutions can influence these processes .
Result of Action
Benzophenones are known to exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects, depending on their specific substitutions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4’-Bromo-4-iodobenzophenone. For instance, light exposure can trigger photochemical reactions in benzophenones . The bromo and iodo substitutions may also influence the compound’s stability and reactivity under different environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Bromo-4-iodobenzophenone can be achieved through several synthetic routes. One common method involves the bromination and iodination of benzophenone derivatives. The reaction conditions typically include the use of bromine and iodine reagents in the presence of a suitable catalyst and solvent . The reaction is carried out under controlled temperature and pressure conditions to ensure the selective introduction of bromine and iodine atoms at the desired positions on the benzene rings .
Industrial Production Methods
In industrial settings, the production of 4’-Bromo-4-iodobenzophenone may involve large-scale synthesis using similar bromination and iodination techniques. The process is optimized for high yield and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4’-Bromo-4-iodobenzophenone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Reagents such as oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., sodium borohydride) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions may result in the formation of various oxidized or reduced products .
Scientific Research Applications
4’-Bromo-4-iodobenzophenone has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzophenone: Similar in structure but lacks the iodine atom.
4-Iodobenzophenone: Similar in structure but lacks the bromine atom.
4’-Chloro-4-iodobenzophenone: Similar in structure but has a chlorine atom instead of bromine.
Uniqueness
4’-Bromo-4-iodobenzophenone is unique due to the presence of both bromine and iodine atoms, which confer distinct chemical and physical properties. This dual halogenation enhances its reactivity and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
(4-bromophenyl)-(4-iodophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrIO/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGWCDAZOGRUKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)I)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrIO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10400294 |
Source


|
| Record name | 4'-BROMO-4-IODOBENZOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10400294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
609820-28-2 |
Source


|
| Record name | 4'-BROMO-4-IODOBENZOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10400294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[[2-(4-Bromophenoxy)-5-nitrophenyl]methylideneamino]thiourea](/img/structure/B1277842.png)
![1-[4-(Thiophen-2-yl)phenyl]ethan-1-one](/img/structure/B1277843.png)
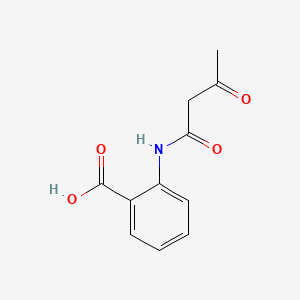

![2-Amino-1-(2,3-dihydrobenzo[1,4]dioxin-6-yl)ethanol](/img/structure/B1277852.png)
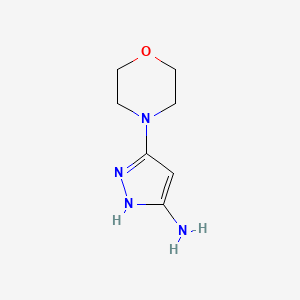
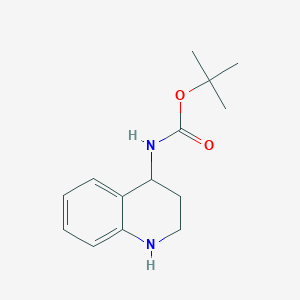


![1,3-Dioxolane-4-carboxylic acid, 2-[(benzoyloxy)methyl]-, (2S,4S)-](/img/structure/B1277863.png)
![3-Benzyl-6-oxa-3-azabicyclo[3.1.0]hexane](/img/structure/B1277865.png)
